molecular formula C11H17N3O3S B2499267 Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953200-23-2

Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2499267
CAS No.: 953200-23-2
M. Wt: 271.34
InChI Key: GGEGRYKGCRGUPR-UHFFFAOYSA-N
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Description

Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with butylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of Thiazole Intermediate: The thiazole ring is synthesized through the cyclization of appropriate starting materials, such as α-haloketones and thiourea.

    Introduction of Butylamino Group: The thiazole intermediate is then reacted with butylamine to introduce the butylamino group at the 2-position of the thiazole ring.

    Carbamoylation: Finally, the compound is treated with methyl chloroformate to form the carbamate group at the 4-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)carbamate
  • Methyl (4-(2-(propylamino)-2-oxoethyl)thiazol-2-yl)carbamate
  • Methyl (4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Uniqueness

Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific butylamino substitution, which can influence its biological activity and chemical reactivity. The presence of the butyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.

Properties

IUPAC Name

methyl N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-3-4-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-2/h7H,3-6H2,1-2H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEGRYKGCRGUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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